Octanedioic acid, dihexyl ester

Description

Contextualization within Dicarboxylic Acid Diester Chemistry

Octanedioic acid, dihexyl ester, is a specific example of a broader class of organic molecules known as dicarboxylic acid diesters. In organic chemistry, a dicarboxylic acid is characterized by the presence of two carboxylic acid functional groups (-COOH). wikipedia.orgslideshare.net The general formula for these acids can be written as HOOC−R−CO₂H, where 'R' represents an aliphatic or aromatic backbone. wikipedia.org These compounds are typically colorless, solid materials at room temperature. wikipedia.org

The dihexyl ester of octanedioic acid is formed through the esterification of octanedioic acid (commonly known as suberic acid) with two molecules of a monovalent alcohol, in this case, hexanol. taylorandfrancis.com Diesters, as a class, are significant in various industrial and research applications. They are notably used as synthetic lubricants and plasticizers. taylorandfrancis.comwikipedia.org The properties of a diester, such as its performance at low temperatures, can be tailored by selecting specific alcohols for the esterification process. taylorandfrancis.com The chemical behavior of dicarboxylic acids and their esters is largely similar to their monocarboxylic counterparts, though the presence of two functional groups allows for unique reactions, such as polycondensation to form polymers like polyesters. wikipedia.orgtaylorandfrancis.com For instance, esters of dicarboxylic acids can undergo intramolecular Claisen condensation, known as the Dieckmann condensation, to form cyclic β-keto esters when a stable five- or six-membered ring can be formed. libretexts.org

The academic interest in dicarboxylic acid diesters stems from their role as monomers in polymer chemistry, their application as high-performance lubricants, and their use as intermediates in the synthesis of other complex organic molecules. taylorandfrancis.comwikipedia.org

Historical Perspectives on Research Trajectories concerning this compound

Direct historical research specifically targeting this compound is not extensively documented, as it is not a large-scale commodity chemical. However, its research trajectory is intrinsically linked to the history of its parent components: octanedioic acid and the development of esterification processes.

The parent acid, octanedioic acid, also called suberic acid, derives its name from the Latin word suber, meaning cork, from which it was likely first isolated. wikipedia.org The study of dicarboxylic acids expanded significantly with the growth of the polymer industry, which utilizes compounds like adipic acid (a C6 dicarboxylic acid) as a key precursor to nylon. wikipedia.org

The synthesis of esters became a routine and fundamental reaction in organic chemistry following the development of methods like the Fischer-Speier esterification, first reported in the late 19th century. mdpi.com This acid-catalyzed reaction between a carboxylic acid and an alcohol provided a straightforward route to a vast array of esters, including diesters like dihexyl octanedioate. mdpi.com

More recent research trends have focused on developing sustainable and green synthesis routes. This includes the use of metathesis reactions on precursors derived from natural sources, such as vegetable oils, to produce dicarboxylic acids and their esters. google.comgoogle.com Patents describe methods for manufacturing dialkyl octanedioates via the hydrogenation of dialkyl octenedioates, which can be produced from bio-based feedstocks like gamma-valerolactone. google.com This reflects a modern research trajectory aimed at shifting from petrochemical feedstocks to renewable ones for the production of specialty chemicals.

Detailed Research Findings

Physicochemical Properties

The fundamental properties of this compound are critical for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 72630-13-8 chemsrc.comepa.gov |

| Molecular Formula | C20H38O4 chemsrc.com |

| Molecular Weight | 342.513 g/mol chemsrc.com |

| Density | 0.936 g/cm³ chemsrc.com |

| Boiling Point | 375.2°C at 760 mmHg chemsrc.com |

| Flash Point | 168.2°C chemsrc.com |

| Index of Refraction | 1.449 chemsrc.com |

Synthesis Methods

The synthesis of this compound can be achieved through several established chemical routes.

Fischer-Speier Esterification : This is the most traditional and direct method. It involves reacting octanedioic acid with an excess of hexanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and water is typically removed to drive the reaction towards the formation of the diester. mdpi.com

Metathesis and Hydrogenation : Modern synthetic strategies often employ catalytic processes for greater efficiency and sustainability. One such patented method involves the conversion of an alkyl pentenoate (which can be derived from gamma-valerolactone) into a dialkyl octenedioate through a metathesis reaction. google.com This unsaturated diester is then hydrogenated using a metal catalyst (such as palladium, platinum, or nickel) to yield the saturated dialkyl octanedioate, which in this case would be the dihexyl ester if hexyl pentenoate was the starting material. google.com This multi-step process is indicative of advanced synthetic chemistry aimed at utilizing bio-renewable starting materials. google.com

Compound Names

Table 2: Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Octanedioic acid (Suberic acid) |

| Hexanol |

| Dicarboxylic acid |

| Carboxylic acid |

| Adipic acid |

| Azelaic acid |

| Sebacic acid |

| Oleic acid |

| Gamma-valerolactone |

| Dialkyl octenedioate |

| Polyester |

| β-keto ester |

| Alkyl pentenoate |

| Sulfuric acid |

| Palladium |

| Platinum |

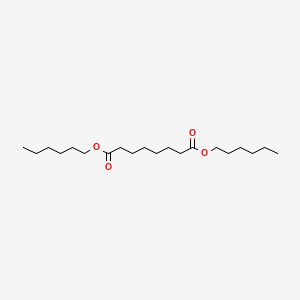

Structure

2D Structure

Properties

IUPAC Name |

dihexyl octanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-3-5-7-13-17-23-19(21)15-11-9-10-12-16-20(22)24-18-14-8-6-4-2/h3-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHOZZSBXPUVHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCCCCCC(=O)OCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335293 | |

| Record name | Octanedioic acid, dihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72630-13-8 | |

| Record name | Octanedioic acid, dihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Pathways and Methodological Innovations for Octanedioic Acid, Dihexyl Ester

Catalytic Esterification Studies for Diester Synthesis

The formation of octanedioic acid, dihexyl ester is typically achieved through the esterification of octanedioic acid with 1-hexanol (B41254). This reaction is often catalyzed to enhance its rate and yield. Both heterogeneous and homogeneous catalytic systems have been investigated for the synthesis of similar diesters.

Heterogeneous Catalysis in this compound Formation

Heterogeneous catalysts offer significant advantages in chemical processes, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. For the synthesis of diesters like dihexyl suberate (B1241622), solid acid catalysts are particularly relevant. These catalysts possess acidic sites on their surface that facilitate the esterification reaction.

Common types of solid acid catalysts that could be employed for the synthesis of this compound include:

Sulfonated Resins: Ion-exchange resins containing sulfonic acid groups (–SO₃H) are effective catalysts for esterification. Their high acidity and porous structure allow for efficient interaction between the reactants.

Mixed Metal Oxides: Materials such as silica-zirconia (SiO₂-ZrO₂) have demonstrated high activity in the esterification of fatty acids. researchgate.net These amorphous solid catalysts can promote both esterification and transesterification reactions. researchgate.net

Acidic Clays (B1170129): Certain types of commercial acid clays have been successfully used for the esterification of fatty acids with alcohols. mdpi.com

The esterification of dicarboxylic acids, such as suberic acid, with alcohols like 1-hexanol can be efficiently carried out using these heterogeneous catalysts. The reaction mechanism involves the protonation of the carboxylic acid group by the solid acid catalyst, followed by nucleophilic attack by the alcohol. The use of such catalysts can lead to high yields of the desired diester. For instance, studies on the esterification of other dicarboxylic acids with branched alcohols using sulfuric acid as a catalyst have reported high yields of 88–98%. researchgate.net

| Catalyst Type | Reactants | Typical Conditions | Key Findings |

| Sulfonic Acid Resins | Dicarboxylic Acid + Alcohol | 80-120°C, Solventless or with a non-polar solvent | High conversion and selectivity to the diester. Catalyst can be recycled. |

| Mixed Oxides (e.g., SiO₂-ZrO₂) | Fatty Acid + Alcohol | 150-200°C | High catalytic activity for both esterification and transesterification. researchgate.net |

| Acidic Clays | Stearic Acid + Ethanol | 150°C | Conversion rates of up to 85% have been reported. mdpi.com |

This table presents representative data for the heterogeneous catalytic esterification of dicarboxylic acids and fatty acids with alcohols, which are analogous to the synthesis of this compound.

Homogeneous Catalytic Systems and Reaction Mechanism Elucidation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is another important route for ester synthesis. The classic example is the Fischer-Speier esterification, which utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in the presence of an excess of the alcohol. nih.govgoogle.com

The mechanism of acid-catalyzed esterification proceeds through several key steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. nih.govgoogle.com

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.govgoogle.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and a protonated ester is formed.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. nih.govgoogle.com

While highly effective, homogeneous catalysts can be difficult to separate from the reaction mixture, which can lead to product contamination and catalyst loss. nih.gov However, for understanding reaction kinetics and mechanisms, homogeneous systems are often preferred due to their well-defined active sites. Research on the use of simple zinc(II) salts as homogeneous catalysts has shown effective esterification of fatty acids with long-chain alcohols. nih.gov

Biocatalytic and Biotechnological Routes to Octanedioic Acid and its Diesters

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. Biocatalysis and biotechnology offer promising alternatives to traditional chemical processes.

Enzymatic Synthesis of this compound

Enzymes, particularly lipases, are widely used as biocatalysts for esterification reactions. Lipases can catalyze the formation of ester bonds under mild reaction conditions, often with high selectivity, which can reduce the formation of byproducts. The use of immobilized lipases further simplifies the separation of the catalyst from the reaction medium, allowing for its reuse.

The enzymatic synthesis of diesters from dicarboxylic acids and alcohols has been demonstrated in several studies. For example, lipase (B570770) B from Candida antarctica (often immobilized and known as Novozym 435) is a highly efficient catalyst for this type of reaction. nih.gov The synthesis is typically carried out in a non-aqueous solvent to shift the reaction equilibrium towards ester formation.

Key parameters influencing the enzymatic synthesis include:

Enzyme choice: Different lipases exhibit varying activities and selectivities.

Reaction medium: The choice of solvent can significantly affect enzyme activity and reaction equilibrium.

Substrate ratio: The molar ratio of the dicarboxylic acid to the alcohol can influence the yield of the diester.

Temperature: Affects the reaction rate and enzyme stability.

| Enzyme | Substrates | Reaction Medium | Key Findings |

| Immobilized Candida antarctica Lipase B | Dicarboxylic Acid + Alcohol | Organic Solvent (e.g., toluene (B28343), hexane) | High conversion to the diester, often exceeding 90%. The enzyme can be recycled multiple times. |

| Porcine Pancreatic Lipase | Dicarboxylic Acid + Alcohol | Biphasic system (water-organic) | Can achieve good yields, but may be less stable than immobilized enzymes. |

This table provides illustrative data for the lipase-catalyzed synthesis of diesters, which is applicable to the production of this compound.

Microbial Engineering for Dicarboxylic Acid Precursor Production

The production of the precursor, octanedioic acid (suberic acid), can also be achieved through biotechnological routes. Metabolic engineering of microorganisms, particularly yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, has been explored for the production of various dicarboxylic acids. nih.govnih.govnih.govoup.comnih.gov

These yeasts can be genetically modified to enhance the production of specific dicarboxylic acids from renewable feedstocks such as glucose or glycerol. The engineering strategies often involve:

Overexpression of key enzymes: Increasing the levels of enzymes in the desired metabolic pathway.

Deletion of competing pathways: Eliminating metabolic pathways that consume the precursor or lead to the formation of unwanted byproducts.

Optimization of cofactor supply: Ensuring an adequate supply of cofactors like NADPH and ATP required for the biosynthetic pathway.

Engineering of transporter proteins: Facilitating the export of the produced dicarboxylic acid out of the cell. nih.gov

For instance, engineered strains of Yarrowia lipolytica have been developed that can produce significant titers of succinic acid, another dicarboxylic acid. nih.govnih.gov Similar strategies could be applied to engineer strains for the high-level production of octanedioic acid. Research has shown that overexpressing specific genes in Y. lipolytica can lead to the production of long-chain dicarboxylic acids from alkanes or fatty acids. google.com

| Microorganism | Feedstock | Engineering Strategy | Product |

| Saccharomyces cerevisiae | Glucose | Metabolic engineering of fatty acid synthesis | Octanoic Acid nih.govoup.com |

| Yarrowia lipolytica | Glycerol | Deletion of competing pathways, overexpression of key enzymes | Succinic Acid nih.govnih.gov |

| Yarrowia lipolytica | n-alkanes, fatty acids | Disruption of acyl-CoA oxidase genes | Long-chain dicarboxylic acids google.com |

This table summarizes findings from metabolic engineering studies for the production of dicarboxylic acids and their precursors, demonstrating the potential for the biotechnological production of octanedioic acid.

Sophisticated Analytical Characterization and Quantification Methodologies for Octanedioic Acid, Dihexyl Ester

Development of Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed molecular-level investigation of Octanedioic acid, dihexyl ester. These techniques probe the interactions of molecules with electromagnetic radiation, yielding data that serves as a molecular fingerprint, enabling structural confirmation and purity evaluation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

¹H NMR Spectroscopy : In a ¹H NMR spectrum of dihexyl octanedioate, specific proton signals are expected. The protons on the carbon atoms immediately adjacent to the ester oxygen atoms (O-CH₂ -CH₂) would appear deshielded, typically in the range of δ 4.0-4.2 ppm. The protons on the carbon atoms alpha to the carbonyl groups (O=C-CH₂ -CH₂) would resonate at approximately δ 2.2-2.4 ppm. The internal methylene (B1212753) protons of the octanedioic acid backbone (-CH₂-(CH₂ )₄-CH₂-) and the hexyl chains would produce a complex multiplet, usually between δ 1.2-1.7 ppm. Finally, the terminal methyl protons (-CH₂-CH₃ ) of the two hexyl groups would appear as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides complementary information. The carbonyl carbons (C=O) are the most deshielded, appearing in the δ 170-180 ppm region. libretexts.org The carbons of the ester linkage (-C H₂-O) are also significantly deshielded, with expected chemical shifts around δ 60-70 ppm. libretexts.org The various methylene carbons in the aliphatic chains would appear in the δ 20-40 ppm range, while the terminal methyl carbons would be the most shielded, resonating at approximately δ 14 ppm.

Mass Spectrometry (MS) is a crucial tool for determining the molecular weight and elemental formula of this compound and for deducing its structure through fragmentation analysis. When coupled with chromatographic techniques, it allows for the identification and quantification of the compound in complex matrices.

The electron ionization (EI) mass spectrum of this compound (C₂₀H₃₈O₄, monoisotopic mass: 342.27701 g/mol ) exhibits a characteristic fragmentation pattern. ufz.de The molecular ion peak ([M]⁺) at m/z 342 may be present, though often with low intensity for long-chain esters. ufz.de

Key fragmentation pathways for diesters like this include:

Alpha-Cleavage : This involves the cleavage of the bond adjacent to the carbonyl group. Loss of the hexyloxy radical (•O(CH₂)₅CH₃) results in an acylium ion.

Alkene Elimination (McLafferty Rearrangement) : While more common in monofunctional esters, a rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen can lead to the elimination of a neutral alkene molecule.

Alkyl Chain Fragmentation : The long hexyl and octanedioyl chains can undergo cleavage, typically resulting in a series of ion clusters separated by 14 mass units (CH₂ group). libretexts.org

A representative mass spectrum reveals several key fragments that help confirm the structure.

Table 1: Prominent Mass-to-Charge (m/z) Peaks in the EI Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Putative Fragment Ion |

| 41 | 100.0 | [C₃H₅]⁺ |

| 43 | 86.8 | [C₃H₇]⁺ |

| 55 | 99.3 | [C₄H₇]⁺ |

| 69 | 50.8 | [C₅H₉]⁺ |

| 83 | 42.1 | [C₆H₁₁]⁺ |

| 111 | 29.8 | [C₈H₁₅O]⁺ |

| 129 | 35.1 | [C₈H₁₇O₂]⁺ |

| 257 | 10.1 | [M - OC₆H₁₃]⁺ |

| 342 | 1.2 | [M]⁺ (Molecular Ion) |

Data sourced from MassBank Record: MSBNK-Fac_Eng_Univ_Tokyo-JP001741. ufz.de

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch , which is characteristic of esters and typically appears between 1735-1750 cm⁻¹ . libretexts.org Other significant absorptions include the C-O stretching vibrations in the 1150-1250 cm⁻¹ region and the various C-H stretching and bending modes of the methylene (CH₂) and methyl (CH₃) groups around 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively. researchgate.net

Raman Spectroscopy : Raman spectroscopy offers complementary information and has advantages such as minimal interference from water. researchgate.net The Raman spectrum of dihexyl octanedioate would also show a characteristic C=O stretching band near 1740 cm⁻¹ . researchgate.net Additionally, strong signals for symmetric CH₂ stretching (around 2850 cm⁻¹) and asymmetric CH₂ stretching (around 2930 cm⁻¹) are expected. researchgate.net The wealth of structural information in the fingerprint region (below 1500 cm⁻¹) allows for detailed analysis of the aliphatic chain conformation.

Table 2: Key Vibrational Frequencies for Dihexyl Octanedioate

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C-H Stretch (Alkyl) | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |

| C=O Stretch (Ester) | 1735 - 1750 (Very Strong) | ~1740 (Strong) |

| C-H Bend (Alkyl) | 1375 - 1465 (Variable) | 1375 - 1465 (Variable) |

| C-O Stretch (Ester) | 1150 - 1250 (Strong) | Variable |

Chromatographic Separation and Quantification Strategies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. The choice between gas and liquid chromatography depends on the sample matrix and the analytical objectives.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It provides high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.

A typical GC method would involve injecting the sample into a heated port to vaporize the compound, which is then carried by an inert gas (e.g., helium) through a long, thin capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) can be employed to achieve superior separation power. nih.gov

Table 3: Hypothetical GC Method Parameters for Dihexyl Octanedioate Analysis

| Parameter | Specification |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |

| Oven Program | Initial 100 °C, hold for 1 min; ramp at 15 °C/min to 320 °C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| MS Detector Mode | Electron Ionization (EI), scanning from m/z 40-500 |

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability. For a nonpolar compound like dihexyl octanedioate, reversed-phase HPLC is the method of choice.

In this mode, the compound is separated on a nonpolar stationary phase (e.g., C18-bonded silica) using a polar mobile phase. The retention time is influenced by the compound's hydrophobicity. Coupling LC with mass spectrometry (LC-MS) provides high sensitivity and specificity, making it a powerful tool for quantification in challenging matrices. nih.gov

Table 4: Hypothetical RP-HPLC Method Parameters for Dihexyl Octanedioate Analysis

| Parameter | Specification |

| Column | 150 mm x 4.6 mm ID, 5 µm particle size; C18 stationary phase |

| Mobile Phase | Gradient elution: A = Water, B = Acetonitrile. Start at 70% B, ramp to 100% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) with ESI or APCI source |

| Injection Volume | 10 µL |

Hyphenated Chromatographic-Spectroscopic Systems

The sensitive and selective determination of this compound in various matrices is effectively achieved through the use of hyphenated chromatographic-spectroscopic systems. These powerful analytical techniques combine the separation capabilities of chromatography with the identification power of spectroscopy, providing comprehensive qualitative and quantitative data. The most prominent and suitable of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of semi-volatile and volatile compounds such as this compound. The methodology involves the separation of the analyte from the sample matrix in the gas phase, followed by its detection and identification by a mass spectrometer.

For the analysis of dicarboxylic acid esters, which share structural similarities with this compound, specific GC-MS methods have been developed. Often, a derivatization step is employed to increase the volatility and thermal stability of the analytes. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts polar functional groups into more volatile silyl (B83357) derivatives. nih.gov In a typical analysis, the sample containing the ester is extracted and concentrated, then subjected to derivatization before injection into the GC-MS system. nih.gov

The separation is generally performed on a capillary column, such as an HP-5 or equivalent, which has a non-polar stationary phase suitable for ester analysis. nih.gov The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. Helium is commonly used as the carrier gas. nih.gov

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting mass spectrum is a unique fragmentation pattern that serves as a chemical fingerprint for this compound. The mass spectrum for this compound shows characteristic fragment ions that are used for its identification and quantification.

Table 1: Representative GC-MS Parameters for the Analysis of Dicarboxylic Acid Esters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Mode | Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

This table presents typical parameters and does not represent a specific validated method for this compound but is based on methods for similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), offers an alternative and often more sensitive approach for the analysis of less volatile or thermally labile esters. ub.edu This technique separates compounds in the liquid phase before their introduction into the mass spectrometer.

For ester analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is frequently employed. The separation is achieved on a C18 column, where the mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. nih.gov

The eluent from the LC column is directed to the mass spectrometer, where ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions from the analyte. nih.gov ESI is particularly well-suited for polar and semi-polar compounds and is often used in the positive ion mode for the analysis of esters. nih.gov

Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This highly specific transition allows for accurate quantification even in complex matrices. mdpi.com

Table 2: Representative LC-MS/MS Parameters for the Analysis of Esters

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | Linear gradient from 5% to 95% B over 10 minutes |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp. | 500 °C |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

This table presents typical parameters and does not represent a specific validated method for this compound but is based on methods for similar compounds.

Research on the Functional Role of Octanedioic Acid, Dihexyl Ester in Engineered Chemical Systems and Materials

Investigation as a Component in Advanced Lubricant Formulations

Octanedioic acid, dihexyl ester, a type of dibasic acid ester, is a component in advanced synthetic lubricants, often used in conjunction with base oils like polyalphaolefins (PAOs). researchgate.netgoogle.com Esters are valued in these formulations for their excellent lubricity, thermal stability, and solvency. google.com Their polarity allows them to adhere to metal surfaces, providing a protective film that enhances performance. google.com

Tribological Performance Enhancement Studies

The primary function of a lubricant is to reduce friction and wear between moving surfaces, a field of study known as tribology. The addition of diesters like dihexyl octanedioate to lubricant formulations contributes to improved tribological performance. The polar ester groups within the molecule are attracted to positively-charged metal surfaces, forming a durable film that minimizes direct contact and mitigates wear. google.com

Research into various dicarboxylic acid esters as lubricant additives has demonstrated significant improvements in key performance metrics. While specific data for the dihexyl ester is not detailed in the provided search results, studies on analogous diesters, such as didecyl adipate (B1204190) and didecyl sebacate, show a clear trend of enhanced lubricity when added to a PAO base oil. researchgate.net This improvement is critical for maintaining mechanical efficiency and extending the operational life of machinery. For context, other types of additives, like tungsten dioctyl-dithiocarbamate, have been shown to increase the load-carrying capacity (P B and P D values) of base oil by 60-75% and reduce the wear scar diameter by 26%. researchgate.net

Table 1: Effects of Dicarboxylic Acid Ester Additives on Lubricant Properties

| Property | Observation with 10% Ester Additive | Source |

|---|---|---|

| Pour Point | Reduced | researchgate.net |

| Low-Temperature Viscosity | Reduced | researchgate.net |

| Viscosity Index | Increased | researchgate.net |

| Lubricity | Improved | researchgate.net |

| Volatility | Varies with ester structure | researchgate.net |

Rheological Modifier Research

Rheology is the study of the flow of matter. In lubrication, rheology modifiers are crucial for ensuring that the oil maintains an optimal viscosity across a wide range of operating temperatures. bobistheoilguy.com These additives, typically high molecular weight polymers, thicken the oil and impart non-Newtonian flow characteristics, meaning the viscosity changes under stress. bobistheoilguy.comresearchgate.net

Exploration of this compound as an Additive in Polymer Science

In polymer science, this compound is primarily used as a plasticizer. ontosight.ai A plasticizer is a substance added to a material, usually a plastic, to improve its flexibility, workability, and durability.

Compatibility and Interaction with Polymer Matrices

The effectiveness of a plasticizer is highly dependent on its compatibility with the host polymer. This compound demonstrates good compatibility with a range of common polymers, including polyvinyl chloride (PVC), polyethylene (B3416737) (PE), and polypropylene (B1209903) (PP). ontosight.ai Its molecular structure, featuring a central polar octanedioic acid group and two non-polar hexyl ester chains, allows it to position itself between the long polymer chains of the matrix. ontosight.ai This positioning disrupts the rigid, tightly packed structure of the polymer, allowing the polymer chains to slide past one another more easily.

Influence on Polymer Material Properties at a Molecular Level

At the molecular level, the introduction of this compound into a polymer matrix has a profound effect on the material's properties. The diester molecules increase the "free volume" within the polymer structure, effectively pushing the polymer chains further apart and reducing the intermolecular forces (like van der Waals forces) between them.

This mechanism can be understood through insights from molecular dynamics simulations of polymer melts. The addition of smaller molecules, like a plasticizer, acts in a similar way to increasing the dispersity (the distribution of chain lengths) in a polymer. arxiv.org Shorter chains, or in this case, plasticizer molecules, can provide "constraint release" to the longer polymer chains. arxiv.org This enhanced mobility at the molecular level manifests as increased flexibility, reduced hardness, and a lower glass transition temperature (Tg) in the final material. The result is a more pliable and less brittle polymer.

Role in Specialty Chemical Formulations and Research Applications

Beyond its primary roles in lubricants and polymers, this compound is a component in various other specialty chemical formulations. Its properties as a good solvent and dispersant make it suitable for use in the production of adhesives, sealants, and coatings. google.comontosight.ai Its low volatility and good thermal stability are advantageous in these applications. ontosight.ai The compound is registered under the European Chemicals Agency's (ECHA) REACH regulation, indicating its use in industrial quantities and applications. ontosight.ai

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H38O4 | chemsrc.com |

| Molecular Weight | 342.513 g/mol | chemsrc.com |

| Density | 0.936 g/cm³ | chemsrc.com |

| Boiling Point | 375.2°C at 760 mmHg | chemsrc.com |

| Flash Point | 168.2°C | chemsrc.com |

| CAS Number | 72630-13-8 | epa.gov |

Environmental Chemistry and Biodegradation Research of Octanedioic Acid, Dihexyl Ester

Microbial Degradation Pathways and Enzyme Discovery

The environmental fate of octanedioic acid, dihexyl ester, a synthetic chemical used in various industrial applications, is significantly influenced by microbial activity. Research into its biodegradation reveals the metabolic capabilities of various microorganisms to break down this and similar long-chain aliphatic diesters.

The microbial metabolism of diesters like this compound generally proceeds through a two-step enzymatic hydrolysis. The initial step involves the cleavage of the ester bonds, releasing the corresponding alcohol, hexanol, and the dicarboxylic acid, octanedioic acid (also known as suberic acid). This process is facilitated by a variety of bacteria and fungi.

Bacterial genera such as Pseudomonas, Rhodococcus, and Bacillus have been identified as key players in the degradation of various esters. nih.gov For instance, studies on similar diesters have shown that bacteria can utilize them as a sole carbon and energy source. The degradation of dicarboxylic acids, such as suberic acid, has been observed in species like Cupriavidus necator H16, which employs a β-oxidation pathway. nih.gov Anaerobic degradation of long-chain dicarboxylic acids by methanogenic enrichment cultures has also been documented, leading to the formation of acetate (B1210297) and methane. d-nb.info

Fungi, particularly from the genera Aspergillus, Penicillium, and Fusarium, are also known for their ability to degrade aliphatic hydrocarbons and esters. researchgate.netnih.gov These fungi secrete extracellular enzymes that break down complex organic molecules. The co-culture of fungi and biosurfactant-producing bacteria has been shown to enhance the degradation of petroleum hydrocarbons, a principle that can be applied to the breakdown of ester-based compounds in contaminated environments. nih.gov The initial breakdown of the dihexyl ester would likely be facilitated by extracellular lipases or esterases, making the resulting octanedioic acid and hexanol available for further microbial metabolism. youtube.com

The general pathway for the microbial metabolism of this compound can be summarized as follows:

Ester Hydrolysis: The dihexyl ester is hydrolyzed by microbial esterases or lipases into two molecules of hexanol and one molecule of octanedioic acid.

Alcohol Oxidation: The released hexanol is oxidized by alcohol dehydrogenases to hexanal, which is further oxidized to hexanoic acid.

β-Oxidation: Both hexanoic acid and octanedioic acid are then sequentially broken down through the β-oxidation pathway, yielding acetyl-CoA.

Tricarboxylic Acid (TCA) Cycle: The resulting acetyl-CoA enters the TCA cycle for energy production and cellular biosynthesis. youtube.comyoutube.comyoutube.com

Table 1: Microorganisms Involved in the Degradation of Esters and Dicarboxylic Acids

| Microorganism Type | Genera | Role in Degradation |

|---|---|---|

| Bacteria | Pseudomonas, Rhodococcus, Bacillus | Degradation of various esters. nih.gov |

| Bacteria | Cupriavidus necator | β-oxidation of dicarboxylic acids. nih.gov |

| Fungi | Aspergillus, Penicillium, Fusarium | Degradation of aliphatic hydrocarbons and esters. researchgate.netnih.gov |

| Methanogenic Cultures | Mixed consortia | Anaerobic degradation of dicarboxylic acids. d-nb.info |

The key enzymes responsible for the initial breakdown of this compound are esterases and lipases. These hydrolases catalyze the cleavage of ester bonds. While specific enzymes for dihexyl octanedioate have not been isolated, extensive research on enzymes that degrade other esters provides a strong basis for understanding their action.

Lipases (EC 3.1.1.3) and carboxylesterases (EC 3.1.1.1) are the primary classes of enzymes involved in the hydrolysis of diesters. Lipases are particularly effective against water-insoluble esters with long-chain fatty acids. Porcine pancreatic lipase (B570770), for example, has been shown to induce complete conversion of certain esterified toxins. nih.gov The lipase-based catalyst Novozym® 435 has been successfully used in the synthesis of similar branched-chain diesters, demonstrating the catalytic potential of lipases for both formation and hydrolysis of these compounds. nih.gov

Cutinases (EC 3.1.1.74), a subclass of esterases, are also of interest. Originally identified for their ability to degrade the plant polymer cutin, they have shown broad substrate specificity, including the hydrolysis of synthetic esters.

The characterization of these enzymes typically involves:

Isolation and Purification: Enzymes are isolated from microbial cultures grown on media containing the target ester or a similar inducer substrate.

Substrate Specificity: The activity of the purified enzyme is tested against a range of esters to determine its substrate preference.

Kinetic Analysis: The Michaelis-Menten kinetics (K_m and V_max) are determined to quantify the enzyme's affinity for the substrate and its maximum reaction rate.

Structural Analysis: X-ray crystallography and other techniques are used to elucidate the three-dimensional structure of the enzyme, providing insights into its catalytic mechanism. mdpi.com

Table 2: Key Enzyme Classes in Diester Degradation

| Enzyme Class | EC Number | Function |

|---|---|---|

| Lipase | EC 3.1.1.3 | Hydrolysis of ester bonds in water-insoluble substrates. nih.govnih.gov |

| Carboxylesterase | EC 3.1.1.1 | Hydrolysis of a wide range of carboxylic esters. |

| Cutinase | EC 3.1.1.74 | Hydrolysis of ester bonds in cutin and synthetic esters. |

Environmental Distribution and Fate Modeling Studies

Understanding the environmental distribution and fate of this compound is crucial for assessing its potential environmental impact. As a non-phthalate plasticizer, its behavior can be inferred from studies on similar compounds. researchgate.netacs.orgnexanteca.com

The environmental fate of a chemical is governed by its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (K_ow), as well as its susceptibility to degradation processes.

Partitioning: Due to its long alkyl chains, this compound is expected to have low water solubility and a high K_ow. This suggests a strong tendency to partition from water into organic phases, such as sediments, soil organic matter, and biota.

Transport: The compound is not expected to be highly volatile, so long-range atmospheric transport is unlikely. Its primary mode of transport in aquatic systems would be associated with suspended particulate matter.

Bioaccumulation: The high lipophilicity (high K_ow) suggests a potential for bioaccumulation in aquatic and terrestrial organisms.

Fate models , such as fugacity-based models, can be used to predict the environmental distribution of chemicals. These models use the physicochemical properties of the compound and the characteristics of the environment (e.g., volume of air, water, sediment) to estimate its concentration in different environmental compartments.

Theoretical and Mechanistic Understanding of Octanedioic Acid, Dihexyl Ester Reactivity and Interactions

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of molecules at an atomic level. These methods provide insights into the conformational landscape, intermolecular interactions, and reaction pathways of Octanedioic acid, dihexyl ester.

The conformational flexibility of this compound is a key determinant of its physical properties and reactivity. The long aliphatic chain of the octanedioic acid moiety and the hexyl chains of the ester groups can adopt numerous conformations due to the rotation around their carbon-carbon single bonds.

Quantum mechanical calculations, such as those at the MP2 level, have been used to study the conformational properties of similar long-chain aliphatic esters. For ω-methoxy methyl esters, it has been shown that shorter chains (with n=3 in CH₃O-(CH₂)n-COO-CH₃) tend to favor coiled conformations, while longer chains (n=4) show a higher stability for extended and semi-extended structures nih.gov. This suggests that the eight-carbon chain of octanedioic acid in dihexyl ester would likely have a significant population of extended conformations, which can influence how the molecules pack in the condensed phase.

Intermolecular interactions in long-chain esters are primarily governed by van der Waals forces, which are weak attractions between all atoms and molecules libretexts.org. The strength of these forces increases with the surface area of the molecule; therefore, the extended conformations of this compound would lead to stronger intermolecular attractions compared to more compact, coiled conformations libretexts.org. Dipole-dipole interactions also play a role due to the polar nature of the ester functional groups youtube.com. The partially positive carbon atom of the carbonyl group and the partially negative oxygen atoms create dipoles that can interact with dipoles on adjacent molecules youtube.com. However, unlike molecules with O-H or N-H bonds, esters like dihexyl octanedioate cannot act as hydrogen bond donors, which limits the strength of their intermolecular interactions compared to corresponding diols or diacids youtube.com.

Molecular dynamics simulations can further elucidate the nature of these interactions in the liquid state. For fatty acid methyl esters, it has been proposed that the ester groups of neighboring molecules can interact, with the polarized hydrogen atoms of the methyl carbon being attracted to the carbonyl oxygen of an opposing molecule nih.gov. This type of arrangement maximizes polar interactions and influences the local molecular organization nih.gov.

Table 1: Key Intermolecular Interactions in this compound

| Interaction Type | Description | Relative Strength |

| Van der Waals Forces | Weak electrostatic attraction between all atoms and molecules, significant for the long aliphatic chains. | Weak |

| Dipole-Dipole Interactions | Attraction between the positive end of one polar ester group and the negative end of another. | Moderate |

| Hydrogen Bonding | Not present as a donor, but the carbonyl oxygen can act as a hydrogen bond acceptor with other molecules (e.g., water). | N/A (as a pure substance) |

Reaction Pathway Modeling for Synthesis and Degradation

Computational methods are instrumental in modeling the reaction pathways for both the synthesis and degradation of esters. These models help in understanding the reaction mechanisms, identifying intermediates and transition states, and predicting reaction outcomes.

Synthesis: The synthesis of this compound typically involves the esterification of octanedioic acid with hexanol. Reaction pathway modeling for such processes can be approached using retrosynthetic analysis, which breaks down the target molecule into simpler precursors nih.govresearchgate.net. Computational tools can assist in identifying the most efficient synthetic routes by evaluating the thermodynamics and kinetics of different reaction steps nih.govresearchgate.net. For rule-based de novo synthesis prediction, the collection of reaction rules and the development of accurate scoring functions to rank synthetic routes are major challenges nih.gov.

Degradation: The degradation of this compound primarily occurs through hydrolysis of the ester bonds, which can be modeled computationally. A computational study on the decomposition of simple methyl esters has provided insights into their high-temperature degradation pathways researchgate.net. For larger esters, quantum chemical investigations can be used to propose biodegradation pathways. For instance, the biodegradation of di(2-ethylhexyl) phthalate (B1215562) has been proposed to occur via three main pathways: de-esterification, oxidation, and an oxidation-hydrolysis pathway, leading to smaller, more readily metabolized compounds researchgate.net. A similar approach could be applied to model the degradation of this compound, predicting the formation of octanedioic acid and hexanol as primary hydrolysis products, followed by further degradation of these intermediates.

Kinetic and Thermodynamic Analyses of Esterification and Hydrolysis

The rates and equilibrium positions of the esterification and hydrolysis reactions of this compound are described by their kinetics and thermodynamics, respectively.

Esterification: The esterification of a carboxylic acid with an alcohol is a reversible reaction. Kinetic studies on the esterification of similar long-chain carboxylic acids provide valuable data. For example, the pseudo-first-order rate constant for the uncatalyzed esterification of hexanoic acid with 1-hexanol (B41254) in toluene (B28343) at 111°C was determined to be 0.67 x 10⁻⁵ s⁻¹ researchgate.net. The reaction rate can be significantly influenced by the presence of a catalyst. For the esterification of acetic acid with 1-octanol (B28484) catalyzed by Amberlyst 36, the reaction was found to follow an Eley-Rideal mechanism where the surface reaction is the rate-limiting step researchgate.net. The activation energy for such reactions provides insight into the temperature dependence of the reaction rate. For the esterification of acetic acid with 2-ethylhexanol catalyzed by Amberlyst 36, the activation energy was calculated to be 24.61 kJ/mol researchgate.net.

Table 2: Representative Kinetic Data for Esterification Reactions

| Reactants | Catalyst | Reaction Model | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Reference |

| Hexanoic acid + 1-hexanol | None | Pseudo-first order | 0.67 x 10⁻⁵ | N/A | researchgate.net |

| Acetic acid + 1-octanol | Amberlyst 36 | Eley-Rideal | N/A | N/A | researchgate.net |

| Acetic acid + 2-ethylhexanol | Amberlyst 36 | Pseudo-homogeneous | N/A | 24.61 | researchgate.net |

Hydrolysis: The hydrolysis of this compound is the reverse of its esterification. The thermodynamics of this reaction can be analyzed to determine the equilibrium constant and the change in Gibbs free energy. A detailed thermodynamic analysis of the activation parameters for the hydrolysis of acetic anhydride (B1165640) has shown that the activation enthalpy and entropy can be temperature-dependent scispace.com. Computational studies can complement experimental data by predicting thermodynamic parameters. For instance, a computational study of the aqueous pKa of various esters and lactones was carried out to understand their acid dissociation in water nih.gov.

Mechanistic Insights into Biological Transformations

The biological transformation of this compound is primarily mediated by enzymes, particularly esterases and lipases, which catalyze the hydrolysis of the ester bonds.

The enzymatic degradation of esters is a key process in their environmental fate and metabolism. Enzymes like lipases and esterases belong to the α/β hydrolase family and typically utilize a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in their active site to perform nucleophilic attack on the carbonyl carbon of the ester bond nih.gov. This mechanism leads to the cleavage of the ester linkage and the formation of the corresponding carboxylic acid and alcohol nih.gov.

The efficiency of enzymatic hydrolysis can depend on the structure of the ester. For example, studies on the enzymatic hydrolysis of various phthalic acid esters by pancreatic cholesterol esterases have shown that the rate of hydrolysis can be affected by the bulkiness of the alkyl side chains nih.gov. Eight different phthalic acid esters, including di-n-hexyl phthalate, were shown to be hydrolyzed to their corresponding monoesters by both porcine and bovine pancreatic cholesterol esterases nih.gov.

The biodegradation of synthetic esters has been investigated using bacterial isolates, with degradation percentages ranging from 34% to 84% after three days of incubation nih.gov. The proposed mechanism for the biodegradation of the resulting fatty acids is through the β-oxidation pathway, which converts them into acetyl-CoA that can then enter the citric acid cycle nih.gov. A similar pathway would be expected for the hexanol and octanedioic acid released from the hydrolysis of this compound.

Table 3: Enzymes Involved in the Hydrolysis of Esters

| Enzyme Class | Example | Mechanism of Action |

| Esterases | Pancreatic Cholesterol Esterase | Hydrolyzes ester bonds, with activity influenced by the structure of the alkyl side chains. |

| Lipases | Candida antarctica lipase (B570770) B (CALB) | Catalyzes the hydrolysis of ester bonds, often with high selectivity. |

| Cutinases | Fungal Cutinases | Degrade polyesters by hydrolyzing ester linkages. |

Future Research Trajectories and Interdisciplinary Applications of Octanedioic Acid, Dihexyl Ester

Emerging Analytical Challenges and Methodological Advancements

The detection and precise quantification of octanedioic acid, dihexyl ester, present a distinct set of analytical hurdles, primarily due to its classification as a semi-volatile organic compound (SVOC). SVOCs exist in both gas and condensed phases indoors, leading to ubiquitous distribution in air, dust, and on surfaces, which complicates exposure assessment. The analysis of such compounds is a common challenge in environmental and health monitoring. restek.com

Key Analytical Challenges:

Matrix Interference: Like other plasticizers and SVOCs, dihexyl suberate (B1241622) is often found in complex matrices such as indoor dust, polymer formulations, and consumer products. Co-extraction of other compounds can interfere with chromatographic separation and mass spectrometric detection, requiring highly selective methods.

Low Concentrations: In environmental samples, the concentration of dihexyl suberate can be extremely low, necessitating analytical methods with very low limits of detection (LOD) and quantification (LOQ). nih.gov

Isomeric Differentiation: The separation and distinct quantification of structural isomers can be challenging with standard chromatographic techniques, a problem that could apply to suberate esters if isomeric alcohols are used in synthesis.

Methodological Advancements: To address these challenges, research is moving beyond traditional methods toward more sophisticated analytical platforms. Gas chromatography-mass spectrometry (GC-MS) remains a foundational technique, but advancements are crucial for improved accuracy and sensitivity. researchgate.netresearchgate.net

Advanced Mass Spectrometry: The use of triple quadrupole mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode offers enhanced selectivity and sensitivity, allowing for the quantification of trace-level plasticizers even in complex sample matrices. nih.gov More recently, Direct Analysis in Real Time mass spectrometry (DART-MS) is being explored for the rapid, quantitative analysis of SVOCs on surfaces, which could significantly speed up exposure studies. copernicus.orgresearchgate.net

High-Resolution Chromatography: Comprehensive two-dimensional gas chromatography (GC×GC) provides superior resolving power compared to conventional GC, enabling the separation of target analytes from complex matrix interferences.

Optimized Sample Preparation: Innovations in sample preparation, such as the development of selective sorbents for solid-phase microextraction (SPME) or optimized solvent extraction protocols, are critical for improving the recovery and purity of dihexyl suberate from samples before analysis.

The table below summarizes the progression of analytical techniques for compounds similar to dihexyl suberate.

| Parameter | Standard Method (GC-MS) | Advanced Method (GC-MS/MS) | Emerging Method (DART-MS/MS) |

| Selectivity | Moderate; relies on single m/z ion | High; based on specific precursor-product ion transitions nih.gov | High; uses tandem MS to separate isomers copernicus.org |

| Sensitivity (LOQ) | ng/mL to µg/mL range | pg/g to ng/g range nih.gov | ng/cm² range for surface films copernicus.org |

| Sample Throughput | Low to moderate | Moderate | High |

| Key Advantage | Widely available, established libraries | Excellent for trace analysis in complex matrices | Rapid analysis of surfaces with minimal prep |

| Key Limitation | Susceptible to matrix interference | Higher instrument cost and complexity | Primarily for surfaces, quantification can be complex |

This table is a generalized comparison based on analytical methods for SVOCs and plasticizers.

Novel Applications in Sustainable Chemistry and Green Technologies

The global push to replace petroleum-derived and potentially toxic chemicals provides a significant opportunity for this compound. Its parent dicarboxylic acid, suberic acid (octanedioic acid), can be produced from renewable feedstocks such as castor oil, positioning dihexyl suberate as a bio-based chemical.

Bio-based Plasticizers: The largest potential application is as a non-phthalate plasticizer for polymers like polyvinyl chloride (PVC). Dicarboxylic acid esters, including adipates, sebacates, and succinates, are well-researched as effective and safer alternatives to traditional phthalates like DEHP. nih.govnih.gov These esters improve the flexibility and processing of PVC while offering lower toxicity and migration rates. nih.gov Research into the plasticizing effect of various dicarboxylic acids shows that the length of the acid chain influences key properties. nih.gov Dihexyl suberate, with its C8 backbone, fits within the range of effective dicarboxylic acid ester plasticizers. Future research will need to focus on its specific performance metrics in PVC, such as plasticizing efficiency, thermal stability, and migration resistance, compared to established bio-plasticizers.

Biolubricants and Synthetic Oils: Dicarboxylic acid esters are valued as high-performance lubricant base stocks and additives due to their excellent thermal stability, low volatility, and good low-temperature properties. researchgate.netresearchgate.net The structure of dihexyl suberate, featuring long alkyl chains, suggests it could form effective lubricating films. Its potential as a biodegradable lubricant for applications in environmentally sensitive areas is a key avenue for future investigation.

Green Solvents: With increasing regulation on volatile organic compounds (VOCs), there is a demand for high-performance, low-volatility, and non-toxic solvents. The physical properties of dihexyl suberate (high boiling point, low vapor pressure) make it a candidate for a green solvent in formulations for coatings, inks, or cleaning agents.

| Application Area | Key Advantage of Dihexyl Suberate | Research Focus |

| Bio-Plasticizers | Potential for good compatibility with PVC, bio-based origin. | Quantifying plasticizing efficiency, migration studies, comparison with adipates and sebacates. nih.gov |

| Biolubricants | High thermal stability, low volatility, biodegradability. researchgate.net | Evaluation of tribological properties, oxidative stability, and performance in lubricant formulations. |

| Green Solvents | Low volatility, potential for low toxicity. | Determining solvency power for various resins and polymers, assessing environmental fate. |

Integration with Advanced Materials Science for Enhanced Functionality

The molecular structure of this compound can be leveraged to impart specific functionalities to advanced materials. Its integration can lead to materials with tailored thermal, mechanical, or chemical properties.

Phase Change Materials (PCMs) for Thermal Energy Storage: Long-chain esters are recognized as promising organic PCMs for latent heat thermal energy storage. researchgate.netmdpi.com These materials absorb and release large amounts of energy at a nearly constant temperature during their phase transition (solid-to-liquid and vice-versa). Esters of adipic acid (a C6 dicarboxylic acid), which are structurally similar to suberates, have been synthesized and shown to have high latent heat storage capacity and thermal stability. researchgate.net It is hypothesized that dihexyl suberate would exhibit similar properties, making it a candidate for applications in smart textiles, building energy efficiency, and thermal management of electronics. Future research should focus on determining its precise melting point, enthalpy of fusion, and long-term stability over repeated melt/freeze cycles.

| Related Dicarboxylic Acid Ester | Melting Point (°C) | Latent Heat of Fusion (J/g) | Thermal Stability (TGA, °C) |

| Ditetradecyl Adipate (B1204190) (DTA) | 44 | 142.4 | 248.3 |

| Dioctadecyl Adipate (DOA) | 60 | 186.2 | 342.5 |

| Data from a study on adipate esters as PCMs, suggesting a potential performance range for similar suberate esters. researchgate.net |

Functional Polymer Building Blocks: Dicarboxylic acid esters are fundamental monomers for the synthesis of polyesters and polyamides. atamanchemicals.comnih.gov Dihexyl suberate could be used as a specialty monomer to create polymers with increased flexibility and hydrophobicity due to its long aliphatic chain and hexyl ester groups. These modified polymers could find use in applications ranging from flexible coatings to soft-segment elastomers in copolymers.

Smart Coatings and Films: The incorporation of dihexyl suberate into coating formulations could enhance properties like surface hydrophobicity, flexibility, and resistance to cracking. As an additive, it could modulate the surface energy and permeability of polymer films, a trajectory that could lead to applications in controlled-release technologies or advanced packaging materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for octanedioic acid dihexyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves acid-catalyzed esterification of octanedioic acid with hexanol. Optimization parameters include:

- Molar ratio : Excess hexanol (1.5–2.0 equivalents) to drive equilibrium toward ester formation.

- Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (0.5–1.0% w/w).

- Temperature : Reflux conditions (~120–140°C) to accelerate reaction kinetics.

- Byproduct removal : Use of Dean-Stark traps to remove water and shift equilibrium.

Post-synthesis, purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of octanedioic acid dihexyl ester?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm ester linkages via NMR (δ 4.05–4.15 ppm for –OCH–) and NMR (δ 170–175 ppm for carbonyl carbons).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Assess purity and identify fragmentation patterns (e.g., m/z peaks corresponding to hexyl fragments).

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase C18 columns with UV detection at 210–220 nm.

- Melting Point/Boiling Point : Compare experimental values with literature data (e.g., dimethyl ester: bp 268°C, density 1.014 g/mL) .

Advanced Research Questions

Q. How does the alkyl chain length in diesters of octanedioic acid influence their physicochemical properties?

- Methodological Answer : Longer alkyl chains (e.g., dihexyl vs. dimethyl) reduce polarity, leading to:

- Lower aqueous solubility : Dihexyl esters are hydrophobic, requiring organic solvents (e.g., ethanol, acetone) for dissolution .

- Higher lipophilicity : Increased logP values enhance compatibility with lipid-rich matrices (e.g., biological membranes).

- Thermal stability : Longer chains may lower melting points (e.g., dimethyl ester mp 140–144°C vs. dihexyl ester likely <100°C) due to reduced crystal lattice energy .

Q. What analytical challenges arise in detecting octanedioic acid dihexyl ester in complex matrices like environmental samples?

- Methodological Answer : Key challenges include:

- Low volatility : Derivatization (e.g., silylation) is required for GC-MS analysis to improve volatility.

- Matrix interference : Solid-phase extraction (SPE) with C18 cartridges isolates the ester from polar contaminants.

- Sensitivity limits : Use tandem MS (MS/MS) to enhance detection in trace concentrations (e.g., ppt levels in water samples).

- Isomer discrimination : Differentiate dihexyl esters from structural analogs using retention index libraries and high-resolution MS .

Q. How can computational methods predict the environmental fate and toxicity of octanedioic acid dihexyl ester?

- Methodological Answer :

- Quantitative Structure-Activity Relationship (QSAR) : Predict biodegradation half-lives and ecotoxicity using software like EPI Suite or TEST.

- Molecular docking : Simulate interactions with enzymes (e.g., esterases) to infer metabolic pathways.

- Read-across approaches : Leverage data from structurally similar esters (e.g., dihexyl phthalate) under regulatory frameworks like REACH .

Q. What contradictions exist in literature regarding the stability of octanedioic acid diesters under varying pH conditions?

- Methodological Answer :

- Acidic conditions : Dimethyl esters show stability below pH 3, while dihexyl esters may hydrolyze faster due to steric hindrance.

- Basic conditions : Rapid saponification occurs (pH > 10), but conflicting reports exist on activation energy differences between esters.

- Mitigation strategies : Stabilize esters in buffered solutions (pH 6–8) or anhydrous environments for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.